2-Pyridin-4-yl-1-m-tolyl-ethylamine
Description
2-Pyridin-4-yl-1-m-tolyl-ethylamine is a substituted ethylamine derivative featuring a pyridin-4-yl group at the 2-position and a meta-methylphenyl (m-tolyl) group at the 1-position. For instance, crystallographic refinement tools like SHELXL (used widely for small-molecule analysis) and software suites such as WinGX are critical for determining such compounds' three-dimensional configurations.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C14H16N2/c1-11-3-2-4-13(9-11)14(15)10-12-5-7-16-8-6-12/h2-9,14H,10,15H2,1H3 |
InChI Key |
SCPANLZXUFZMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC2=CC=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include ethylamine derivatives with aromatic or heterocyclic substituents. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Aromatic vs. Heterocyclic Influence : The pyridine ring in this compound enhances lipophilicity (logP ~2.1) compared to piperidine-based esters (logP ~0.8) , favoring membrane permeability.
- Hydrogen-Bonding Capacity: The primary amine group in the target compound provides one H-bond donor, whereas esters (e.g., –6) lack this feature, reducing their solubility in polar solvents.
- TPSA and BBB Permeability : The target compound’s moderate topological polar surface area (TPSA ~38.3 Ų) suggests better blood-brain barrier (BBB) penetration than high-TPSA analogs like the pyrimidine-thioacetate derivative (TPSA 85.5 Ų) .
Functional Group Variations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
